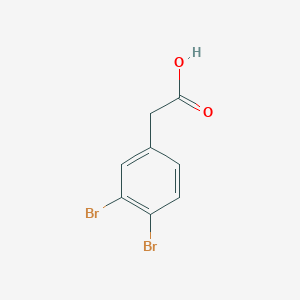
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Anticancer Properties
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine has shown potential in cancer research. A related compound, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was discovered as a potent apoptosis inducer and an effective anticancer agent. This compound demonstrated high efficacy in various cancer models, including human MX-1 breast cancer, due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives, including compounds similar to 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine, have been a subject of study. One research focused on synthesizing and characterizing 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives, highlighting the versatility of quinazoline compounds in chemical synthesis (Yan et al., 2013).
Biological Activity
Several studies have explored the biological activities of quinazoline derivatives. For example, a series of 4-aminoquinazoline derivatives demonstrated the ability to inhibit tumor cells, indicating the potential of quinazoline compounds in developing new therapeutic agents (Liu et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives, including structures similar to 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine, have been investigated for their antimicrobial properties. Novel quinazolinone derivatives synthesized from various primary aromatic amines displayed significant antimicrobial activity, offering potential in the development of new antimicrobial agents (Habib et al., 2012).
DNA-Binding Properties
The design and synthesis of N-alkyl(anilino)quinazoline derivatives, which are structurally related to 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine, revealed significant DNA interaction. These compounds were evaluated for their DNA-binding properties, suggesting their potential role in the development of DNA-targeted therapies (Garofalo et al., 2010).
Propiedades
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONRPCQURXILMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
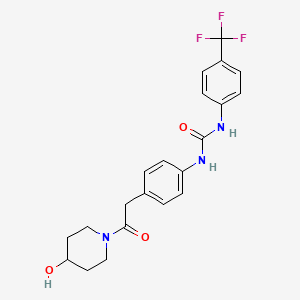
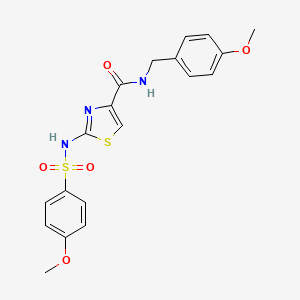
![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)

![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)
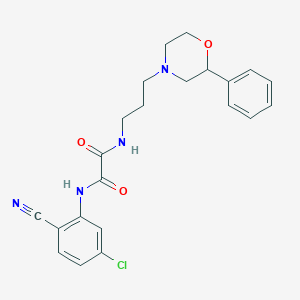
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)
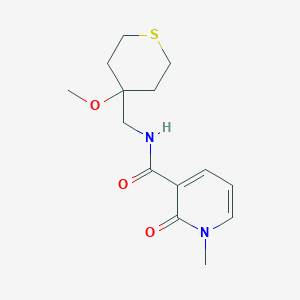
![1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B2421505.png)

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)

